![molecular formula C17H16N4O4 B7695252 N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B7695252.png)
N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
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Overview
Description
N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as AFO, is a chemical compound that has gained significant interest in recent years due to its potential applications in scientific research. AFO belongs to the class of oxadiazole derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is not yet fully understood. However, it has been suggested that N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Further research is needed to fully understand the mechanism of action of N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide.
Biochemical and Physiological Effects:
N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit antioxidant properties, which could be useful in the treatment of a range of oxidative stress-related diseases. N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has also been shown to exhibit neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its relatively low toxicity. N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit low toxicity in both in vitro and in vivo studies. Additionally, N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit high stability, which makes it a useful compound for long-term studies. However, one of the limitations of using N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for research on N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. One potential area of research is in the development of new cancer treatments based on N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. Additionally, further research is needed to fully understand the mechanism of action of N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide and its potential applications in the treatment of a range of diseases. Finally, research is needed to develop new synthesis methods for N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide that could improve its yield and solubility.
Synthesis Methods
The synthesis of N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 4-acetamidophenyl hydrazine with furan-2-carboxylic acid hydrazide in the presence of a catalyst. The resulting intermediate is then reacted with acetic anhydride to form N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. The overall yield of this synthesis method is approximately 60%.
Scientific Research Applications
N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit a range of potential applications in scientific research. One of the most promising areas of research for N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is in the field of cancer treatment. N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. Additionally, N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit anti-inflammatory properties, which could be useful in the treatment of a range of inflammatory diseases.
properties
IUPAC Name |
N-(4-acetamidophenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-11(22)18-12-4-6-13(7-5-12)19-15(23)8-9-16-20-17(21-25-16)14-3-2-10-24-14/h2-7,10H,8-9H2,1H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNWLNHGBMEFKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide |
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